molecular formula C15H11Cl4NOS B1667044 N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide CAS No. 118215-82-0

N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide

Cat. No. B1667044
M. Wt: 395.1 g/mol
InChI Key: NOXDIPWNQOTUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG9090 is a transient receptor potential ankyrin 1 (TRPA1) antagonist.

Scientific Research Applications

Tritium Labeling in Research

  • N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide derivatives, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, have been explored for their potential as C-C chemokine receptor 1 (CCR1) antagonists. One study detailed the synthesis and characterization of tritium-labeled derivatives using tritium/hydrogen exchange, highlighting their use in studying the compound's distribution and interactions within biological systems (Yang Hong et al., 2015).

Structural and Thermal Analysis

  • Sulfanilamide derivatives of benzamides, including N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide, have been analyzed for their crystal structures using techniques like X-ray diffraction. These studies provide insights into the molecular conformation, hydrogen bond network properties, and thermal stability of such compounds (M. Lahtinen et al., 2014).

Applications in Melanoma Cytotoxicity

  • Benzamide derivatives, including those related to N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide, have been synthesized and tested for their potential in targeted drug delivery for melanoma therapy. These studies involve examining their cytotoxicity against melanoma cells and assessing their potential as selective agents for targeted therapy (Markus Wolf et al., 2004).

Synthesis of Heterocyclic Compounds

  • N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide and its derivatives have been utilized as intermediates for synthesizing various heterocyclic compounds. These studies focus on developing efficient synthesis procedures and exploring the resultant compounds' properties and applications (A. Guirado et al., 2002).

Antimicrobial and Antipathogenic Activity

  • Research has been conducted on the antimicrobial and antipathogenic properties of various benzamide derivatives. These studies investigate the interaction of these compounds with bacterial cells and their potential as novel antimicrobial agents with specific focus on biofilm inhibition (Carmen Limban et al., 2011).

properties

CAS RN

118215-82-0

Product Name

N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide

Molecular Formula

C15H11Cl4NOS

Molecular Weight

395.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide

InChI

InChI=1S/C15H11Cl4NOS/c16-11-6-8-12(9-7-11)22-14(15(17,18)19)20-13(21)10-4-2-1-3-5-10/h1-9,14H,(H,20,21)

InChI Key

NOXDIPWNQOTUAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG9090;  AMG-9090;  AMG 9090; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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